

(S)-3-Aminoheptan-1-ol CAS number 1158985-17-1

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Compound of Interest		
Compound Name:	3-Aminoheptan-1-ol	
Cat. No.:	B15323236	Get Quote

An In-depth Technical Guide on (S)-**3-Aminoheptan-1-ol** (CAS: 1158985-17-1) and its role as a key intermediate in the synthesis of a potent Toll-Like Receptor 7 and 8 (TLR7/8) agonist.

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of (S)-**3-Aminoheptan-1-ol**, its synthesis, and its application as a crucial building block in the creation of immunomodulatory compounds. The focus is on its use in the synthesis of (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol, a molecule with significant potential in antiviral therapies.

Core Compound Properties

(S)-3-Aminoheptan-1-ol is a chiral amino alcohol. Below are its key chemical properties:

Property	Value
CAS Number	1158985-17-1
Molecular Formula	C7H17NO
Molecular Weight	131.22 g/mol
Appearance	Powder or liquid
Purity	Typically available at 95-99%



Role in Drug Development: An Intermediate for TLR7/8 Agonists

(S)-3-Aminoheptan-1-ol serves as a critical intermediate in the synthesis of novel pyrimidine derivatives that act as dual agonists for Toll-Like Receptor 7 (TLR7) and Toll-Like Receptor 8 (TLR8). These receptors are key components of the innate immune system, and their activation can trigger a potent antiviral response, including the production of interferons and other proinflammatory cytokines.

The primary application of this intermediate is in the synthesis of (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol, a compound identified for its potential in treating viral infections.

Experimental Protocols Synthesis of (S)-3-Aminoheptan-1-ol

A known synthetic route to (S)-**3-Aminoheptan-1-ol** involves the use of valeraldehyde as a precursor. While detailed, step-by-step industrial synthesis protocols are often proprietary, a general laboratory-scale synthesis can be conceptualized based on established organic chemistry principles. A plausible approach involves the asymmetric amination of a valeraldehyde derivative followed by reduction.

Synthesis of (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol

The following experimental protocol is a generalized representation based on the information available in patent literature (WO2012/136834 A1).

Step 1: Nucleophilic Aromatic Substitution

(S)-**3-Aminoheptan-1-ol** is reacted with a suitable 4-substituted-2-amino-5-methoxypyrimidine. The 4-position of the pyrimidine ring is typically activated with a good leaving group, such as a halogen (e.g., chlorine).

• Reactants: (S)-**3-Aminoheptan-1-ol**, 4-chloro-2-amino-5-methoxypyrimidine.



- Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or a polar protic solvent like isopropanol.
- Conditions: The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic substitution.
- Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified using techniques like column chromatography.

Biological Activity

The final compound, (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol, has been evaluated for its ability to agonize TLR7 and TLR8. The following table summarizes representative biological activity data.

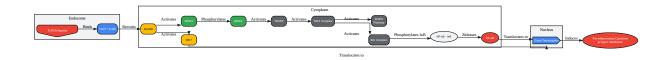
Assay	Result (EC50)
Human TLR7 Activity	Potent agonism
Human TLR8 Activity	Potent agonism

The dual agonism of this compound leads to the robust induction of type I interferons and other pro-inflammatory cytokines, which are essential for an effective antiviral immune response.

Signaling Pathways

The therapeutic potential of (3S)-3-[(2-amino-5-methoxypyrimidin-4-yl)amino]heptan-1-ol is derived from its ability to activate the TLR7 and TLR8 signaling pathways. Below is a diagrammatic representation of this pathway.





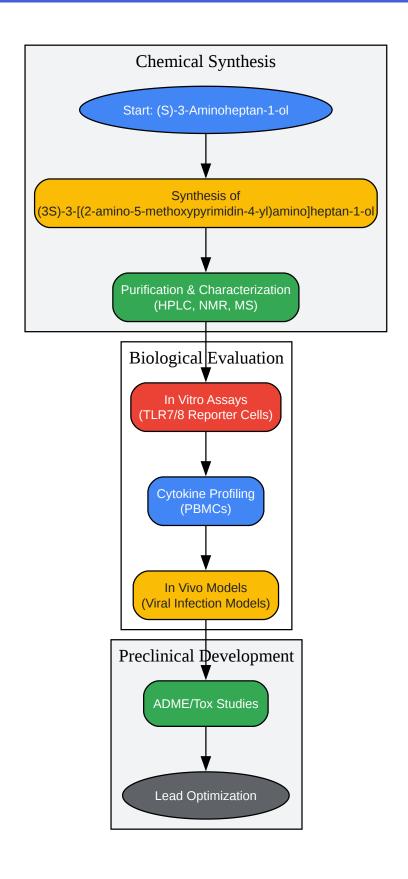
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Caption: TLR7/8 Signaling Pathway Activation.

Experimental Workflow

The general workflow for the development and evaluation of TLR7/8 agonists derived from (S)-**3-Aminoheptan-1-ol** is outlined below.





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